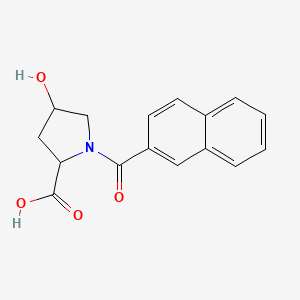

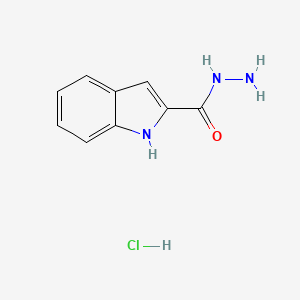

![molecular formula C15H20N4O4 B2437236 2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-88-2](/img/structure/B2437236.png)

2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one”, related compounds have been synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions .Scientific Research Applications

Antifungal Activity

2H-1,4-Benzoxazin-3(4H)-one derivatives have demonstrated antifungal properties, particularly against agricultural fungi. For instance, specific compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed significant inhibition of mycelial growth in various fungi at concentrations as high as 200 mg L−1. These findings suggest potential applications in agriculture to combat phytopathogenic fungi (Śmist, Kwiecień, & Krawczyk, 2016).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, including those with a 4-methylpiperazino group, have been found to moderately influence intracellular calcium. These compounds, particularly those with a homoveratrylamino moiety, exhibit superior potency, indicating their potential in biological processes involving calcium signaling (Bourlot et al., 1998).

Triazine Degradation

Benzoxazinones like 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one play a role in the degradation of triazine herbicides in plants. This class of compounds interacts with atrazine, leading to its degradation, which can be significant for addressing soil and water contamination by such herbicides (Willett et al., 2016).

Crystallographic Studies

Crystallographic analysis of related compounds, including those with 4-methylpiperazino groups, provides valuable insights into their molecular structures. This knowledge is crucial for understanding their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Little, Jenkins, & Vaughan, 2008).

properties

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-17-6-8-18(9-7-17)5-4-13-15(20)16-12-3-2-11(19(21)22)10-14(12)23-13/h2-3,10,13H,4-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOHLOVZXPKZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

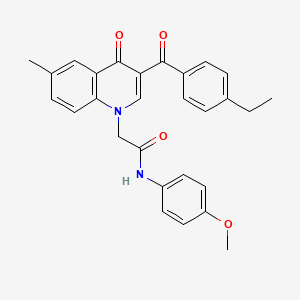

![N-isobutyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)

![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2437166.png)

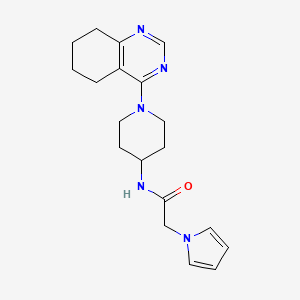

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)

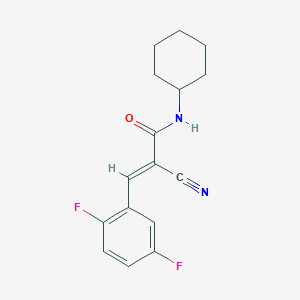

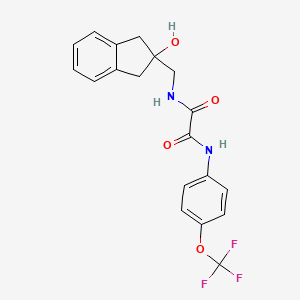

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

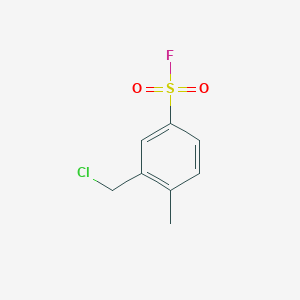

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)